3-Phenoxybenzaldehyde oxime

Description

BenchChem offers high-quality 3-Phenoxybenzaldehyde oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Phenoxybenzaldehyde oxime including the price, delivery time, and more detailed information at info@benchchem.com.

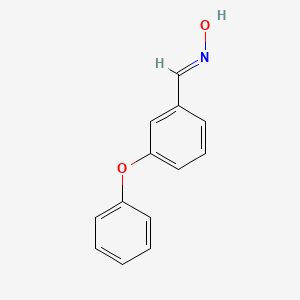

Structure

3D Structure

Properties

IUPAC Name |

(NE)-N-[(3-phenoxyphenyl)methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c15-14-10-11-5-4-8-13(9-11)16-12-6-2-1-3-7-12/h1-10,15H/b14-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBJVECPZAOPMNW-GXDHUFHOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=N/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 3-Phenoxybenzaldehyde Oxime: A Technical Guide for Advanced Synthesis

This guide provides an in-depth exploration of the synthesis of 3-Phenoxybenzaldehyde oxime, a critical intermediate in the development of pharmaceuticals and agrochemicals. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to elucidate the underlying chemical principles and rationale that govern the synthetic process.

Strategic Overview: Significance and Synthetic Logic

3-Phenoxybenzaldehyde oxime serves as a versatile molecular scaffold. Its parent aldehyde is a cornerstone in the synthesis of synthetic pyrethroid insecticides. The conversion to the oxime functional group opens new avenues for creating derivatives with diverse biological activities, leveraging the oxime's unique chemical reactivity and stereoelectronic properties. Oximes are recognized for their roles as intermediates in producing amides via the Beckmann rearrangement, as precursors to nitriles, and as bioactive molecules in their own right, exhibiting applications as antidotes and in antimicrobial agents.

The core transformation relies on the nucleophilic addition of hydroxylamine to the electrophilic carbonyl carbon of 3-Phenoxybenzaldehyde. This reaction is a robust and well-established method for the formation of aldoximes. The process is typically catalyzed by acid or base, with the reaction pH playing a crucial role in the rate of formation. The optimal pH is generally mildly acidic, ensuring that a sufficient concentration of hydroxylamine is in its nucleophilic free base form while also activating the carbonyl group via protonation.

Pathway to the Precursor: 3-Phenoxybenzaldehyde

A high-quality starting material is fundamental to the success of any synthesis. 3-Phenoxybenzaldehyde can be prepared via several established routes, the choice of which often depends on the available starting materials and desired scale. Key methods include:

-

Ullmann Condensation: Reaction of 3-bromobenzaldehyde (often protected as an acetal) with phenol in the presence of a copper catalyst.[1]

-

Oxidation of 3-Phenoxytoluene: A multi-step process involving the oxidation of the methyl group to a carboxylic acid, followed by reduction to an alcohol and subsequent selective oxidation to the aldehyde.[1]

-

Sommelet Reaction: The reaction of 3-phenoxybenzyl chloride with hexamethylenetetramine, followed by hydrolysis to yield the aldehyde.[2]

Caption: Common synthetic routes to the 3-Phenoxybenzaldehyde precursor.

Core Synthesis: Oximation of 3-Phenoxybenzaldehyde

The conversion of the aldehyde to the oxime is a direct and typically high-yielding reaction. The following protocol is a representative, self-validating system based on established methods for aryl aldehyde oximation.[3][4][5]

Reagent and Solvent Rationale

-

3-Phenoxybenzaldehyde: The electrophilic substrate. Purity should be ≥98% to prevent side reactions and simplify purification.

-

Hydroxylamine Hydrochloride (NH₂OH·HCl): The source of the nucleophile. It is a stable, crystalline solid. A slight molar excess is used to drive the reaction to completion.

-

Base (Sodium Hydroxide): Required to neutralize the hydrochloride salt, liberating the free hydroxylamine (NH₂OH) nucleophile in situ. The amount of base is critical; it should be sufficient to deprotonate the hydroxylamine hydrochloride without making the solution strongly basic, which can promote side reactions.

-

Solvent (Ethanol/Water): Ethanol is an excellent solvent for the aromatic aldehyde, while water is necessary to dissolve the hydroxylamine salt and the base. A co-solvent system ensures homogeneity.

Quantitative Data and Reagent Properties

| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount | Density (g/mL) | Notes |

| 3-Phenoxybenzaldehyde | C₁₃H₁₀O₂ | 198.22 | 1.0 | 5.00 g (25.2 mmol) | 1.147 | Liquid, ensure purity >98% |

| Hydroxylamine HCl | NH₂OH·HCl | 69.49 | 1.2 | 2.10 g (30.3 mmol) | - | Solid, corrosive |

| Sodium Hydroxide | NaOH | 40.00 | 1.2 | 1.21 g (30.3 mmol) | - | Solid, caustic |

| Ethanol (95%) | C₂H₅OH | - | - | 50 mL | - | Solvent |

| Water (Deionized) | H₂O | - | - | 25 mL | - | Solvent |

Step-by-Step Experimental Protocol

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2.10 g (30.3 mmol) of hydroxylamine hydrochloride and 1.21 g (30.3 mmol) of sodium hydroxide in 25 mL of deionized water. Stir for 5-10 minutes until all solids have dissolved.

-

Addition of Aldehyde Solution: To the aqueous solution, add 50 mL of 95% ethanol. Subsequently, add 5.00 g (25.2 mmol) of 3-Phenoxybenzaldehyde dropwise to the stirring mixture at room temperature.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 80-85°C) using a heating mantle. The reaction is typically complete within 1-2 hours.

-

Causality Insight: Refluxing provides the necessary activation energy to overcome the reaction barrier, ensuring a reasonable reaction rate. The use of a condenser prevents the loss of volatile solvent.

-

-

Reaction Monitoring (Self-Validation): The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 Hexane:Ethyl Acetate). The disappearance of the starting aldehyde spot and the appearance of a new, typically more polar, product spot indicates reaction completion.

-

Work-up and Isolation: After cooling the mixture to room temperature, transfer it to a separatory funnel. Add 100 mL of deionized water and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

-

Causality Insight: The addition of water increases the polarity of the aqueous phase, forcing the organic product into the immiscible organic solvent. Multiple extractions ensure efficient recovery.

-

-

Purification: Combine the organic extracts and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product is typically a pale yellow oil or a low-melting solid.

-

Recrystallization (if applicable): If the product solidifies, it can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to yield the final product as a crystalline solid.

Caption: Experimental workflow for the synthesis of 3-Phenoxybenzaldehyde oxime.

Product Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized 3-Phenoxybenzaldehyde oxime. The following data are representative of what is expected for a successful synthesis.

| Analysis | Expected Result |

| Appearance | Colorless to pale yellow crystalline solid or oil |

| Melting Point | Not widely reported; will depend on isomeric ratio (E/Z) and purity |

| IR (Infrared) Spectroscopy (cm⁻¹) | ~3300 (broad, O-H stretch), ~1640 (C=N stretch), ~940 (N-O stretch) |

| ¹H NMR (CDCl₃, δ ppm) | ~8.1 (s, 1H, -CH=N-), ~7.0-7.6 (m, 9H, Ar-H), ~8.5-9.5 (br s, 1H, -NOH) |

| ¹³C NMR (CDCl₃, δ ppm) | ~150 (-CH=N-), ~118-160 (Ar-C) |

Note: NMR chemical shifts are predictions based on the structure and data for analogous compounds like benzaldehyde oxime.[6] The oxime proton (-NOH) can be broad and its chemical shift is concentration and solvent dependent.

Safety and Handling

-

3-Phenoxybenzaldehyde: Harmful if swallowed and may be fatal if inhaled.[4] It is also very toxic to aquatic life.[4] Work should be conducted in a well-ventilated fume hood.

-

Hydroxylamine Hydrochloride: Corrosive and can cause skin irritation and serious eye damage. It is also a suspected carcinogen and may damage fertility or the unborn child.

-

Sodium Hydroxide: Highly caustic and can cause severe skin burns and eye damage.

-

Organic Solvents (Ethanol, Diethyl Ether, Ethyl Acetate): Flammable liquids. Keep away from ignition sources.

Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

Conclusion

This guide outlines a robust and logical pathway for the synthesis of 3-Phenoxybenzaldehyde oxime. By understanding the function of each reagent and the rationale behind each step, researchers can confidently execute this synthesis, troubleshoot potential issues, and adapt the protocol for their specific needs. The successful synthesis and characterization of this key intermediate provide a valuable building block for further exploration in medicinal chemistry and materials science.

References

-

PrepChem. (n.d.). Synthesis of 3-phenoxybenzaldehyde. PrepChem.com. Retrieved from [Link]

- Jadhav, A. D., Gade, E. H., Angarkhe, B. L., & Durrani, A. (2018). An Efficient One Pot Synthesis of Oxime by Classical Method. International Journal of Chemical and Physical Sciences, 7.

-

Goksu, H., & Orhan, E. (2021). The local and natural sources in synthetic methods: the practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Journal of Chemical Sciences, 133(79). Retrieved from [Link]

-

BYJU'S. (n.d.). Oximes. Retrieved from [Link]

-

PubChem. (n.d.). 3-Phenoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Quora. (2016). How is the equation between benzaldehyde and hydroxylamine determined?. Retrieved from [Link]

-

PubChem. (n.d.). 3-Phenoxybenzaldehyde - Safety and Hazards. National Center for Biotechnology Information. Retrieved from [Link]

-

Brown, M. A., Gammon, D. W., & Casida, J. E. (1983). Oxime ether pyrethroids and hydroxylamine ether propyrethroids: photochemistry, biological activity, and metabolism. Journal of Agricultural and Food Chemistry, 31(5), 1091–1096. Retrieved from [Link]

-

Bao, G. (2010). (E)-3,5-Dimethoxybenzaldehyde oxime. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2719. Retrieved from [Link]

-

Zhang, G., Wang, Y., & Wang, Y. (2006). Efficient Preparation of Aldoximes from Arylaldehydes, Ethylenediamine and Oxone® in Water. Molecules, 11(1), 55-62. Retrieved from [Link]

-

Supporting Information for Electrochemical Tandem Synthesis of Oximes from Alcohols Using KNO3 as Nitrogen Source Mediated by Tin Microspheres in Aqueous Medium. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

Sources

Technical Guide: The Elucidation and Synthesis of 3-Phenoxybenzaldehyde Oxime

Executive Summary

This technical guide provides a comprehensive analysis of 3-Phenoxybenzaldehyde oxime (3-PBAO) , a critical derivative in the field of agrochemical toxicology and organic synthesis.[1] While 3-Phenoxybenzaldehyde (3-PBA) is widely recognized as the primary metabolite of type I and II pyrethroids (e.g., Permethrin, Cypermethrin), the oxime derivative (3-PBAO) represents a pivotal "discovered" state for two reasons:

-

Analytical Stability: It serves as a stabilized derivative for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, overcoming the thermal instability and peak tailing associated with the parent aldehyde.[1]

-

Synthetic Utility: It acts as a reactive intermediate in the synthesis of amide-based agrochemicals and pharmaceutical candidates.[1]

This document details the chemical pathways for its synthesis, its role in metabolic profiling, and the protocols for its detection.

Chemical Identity & Structural Significance[1][2][3][4]

3-PBAO is formed via the condensation of 3-Phenoxybenzaldehyde with hydroxylamine.[1] This transformation converts the electrophilic carbonyl group into a hydroxyimino group, significantly altering the molecule's polarity and hydrogen-bonding capability.

| Property | Data |

| IUPAC Name | (3-phenoxyphenyl)methanone oxime |

| CAS Number | 53244-70-0 (General Oxime) / 39515-51-0 (Parent Aldehyde) |

| Molecular Formula | |

| Molecular Weight | 213.23 g/mol |

| Key GC-MS Ions | m/z 213 (M+), 196 (M-OH), 169, 141 |

| Solubility | Soluble in MeOH, EtOH, DMSO; sparingly soluble in water.[1] |

Synthetic Protocols: The "Discovery" of Efficient Routes

The "discovery" of 3-PBAO in a laboratory context is defined by the optimization of its synthesis.[1] We present two methodologies: the Standard Solution-Phase Protocol (for high purity standards) and the Mechanochemical "Green" Protocol (for rapid screening).

Method A: Standard Solution-Phase Synthesis (Gold Standard)

Rationale: This method utilizes a buffered aqueous-alcoholic medium to maximize yield and prevent the formation of side products (e.g., nitriles).

Reagents:

-

Hydroxylamine Hydrochloride (

)[1] -

Sodium Hydroxide (NaOH) or Sodium Acetate (NaOAc)[1]

-

Ethanol (EtOH)[1]

Protocol:

-

Preparation: Dissolve 10 mmol of 3-PBA in 20 mL of Ethanol.

-

Reagent Mix: In a separate flask, dissolve 15 mmol of Hydroxylamine Hydrochloride in 10 mL of water.

-

Buffering: Add 15 mmol of Sodium Acetate to the hydroxylamine solution (Buffers pH to ~5-6, optimizing nucleophilic attack).

-

Addition: Dropwise add the hydroxylamine solution to the aldehyde solution with vigorous stirring.

-

Reflux: Heat the mixture to reflux (

) for 2 hours. Monitor via TLC (Hexane:EtOAc 8:2).[1] -

Work-up: Evaporate ethanol under reduced pressure. Extract the residue with Dichloromethane (

mL).[1] -

Purification: Wash combined organic layers with brine, dry over anhydrous

, and concentrate. Recrystallize from Ethanol/Water.[1]

Method B: Mechanochemical Synthesis (Solid-State)

Rationale: Recent "Green Chemistry" discoveries indicate that grinding reagents can drive condensation without solvents, reducing waste.[1]

Protocol:

-

Mix 1.0 eq of 3-PBA, 1.2 eq of

, and 1.2 eq of NaOH pellets in a mortar. -

Grind vigorously with a pestle for 10–15 minutes. The mixture will turn into a paste as water is released (dehydration synthesis).[1]

-

Allow the paste to stand for 10 minutes.[1]

-

Wash the solid with cold water to remove salts.[1] Recrystallize the remaining solid.[1]

Visualization: Synthesis & Mechanism[1]

The following diagram illustrates the reaction mechanism and the logical flow of the synthesis.

Figure 1: Reaction pathway for the conversion of 3-PBA to 3-PBAO via nucleophilic addition-elimination.[1]

Analytical Discovery: 3-PBAO as a Biomarker[1]

In drug development and environmental toxicology, detecting pyrethroid exposure is difficult due to the rapid hydrolysis of the parent ester. The "discovery" here is the analytical validation of the oxime as a stable surrogate for the aldehyde metabolite.

The Derivatization Workflow

Aldehydes like 3-PBA can oxidize to carboxylic acids (3-PBA acid) or reduce to alcohols during sample storage.[1] Converting them to oximes "locks" the chemical state.[1]

GC-MS Detection Parameters:

-

Column: DB-5ms or equivalent (30m x 0.25mm).[1]

-

Carrier Gas: Helium @ 1.0 mL/min.[1]

-

Temp Program:

(1 min) -

Target Ions:

Biological Context: Metabolic Pathways[1]

Understanding where 3-PBAO fits requires mapping the metabolism of Pyrethroids.[1]

Figure 2: Metabolic cascade showing the origin of 3-PBA and its diversion to Oxime for analysis.

References

-

Centers for Disease Control and Prevention (CDC). (2023).[1] Biomonitoring Summary: Pyrethroids.[1][3] Retrieved from [Link][1]

-

National Center for Biotechnology Information (NCBI). (2023).[1] PubChem Compound Summary for CID 38284, 3-Phenoxybenzaldehyde.[1] Retrieved from [Link][1]

-

World Health Organization (WHO). (2005).[1] Safety evaluation of certain food additives: Pyrethroid metabolites.[1][4] WHO Food Additives Series.[1] Retrieved from [Link][1]

-

U.S. Environmental Protection Agency (EPA). (2022).[1] Methods for the Determination of Nonconventional Pesticides in Municipal and Industrial Wastewater.[1] Retrieved from [Link][1]

Sources

- 1. 3-Phenoxybenzaldehyde | C13H10O2 | CID 38284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Concentrations of the urinary pyrethroid metabolite 3-phenoxybenzoic acid in farm worker families in the MICASA Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of Three Typical Metabolites of Pyrethroid Pesticides in Tea Using a Modified QuEChERS Sample Preparation by Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Versatility of 3-Phenoxybenzaldehyde Oxime: A Technical Guide for Researchers

Foreword: Unveiling the Potential of a Key Chemical Scaffold

To the dedicated researchers, scientists, and pioneers in drug development, this document serves as an in-depth technical exploration into the biological activities of 3-Phenoxybenzaldehyde Oxime. While its parent molecule, 3-Phenoxybenzaldehyde, is well-established as a cornerstone intermediate in the synthesis of pyrethroid insecticides, the biological profile of its oxime derivative remains a frontier with significant untapped potential.[1][2] This guide is structured to provide not just a summary of existing knowledge, but to illuminate the path for future research by detailing robust experimental protocols and exploring logical extensions of the known bioactivities of related chemical entities. We will delve into the synthesis, potential insecticidal, acaricidal, antifungal, and anticancer properties, and the underlying mechanisms that may govern these activities.

I. Synthesis and Characterization: From Precursor to Bioactive Oxime

The journey to understanding the biological activity of 3-Phenoxybenzaldehyde Oxime begins with its synthesis. The process is a straightforward two-step procedure, starting from the commercially available 3-Phenoxybenzaldehyde.

A. Synthesis of 3-Phenoxybenzaldehyde: A Brief Overview

3-Phenoxybenzaldehyde is primarily synthesized via two industrial routes: the bromobenzaldehyde method and the m-phenoxytoluene method.[2][3] A common laboratory-scale synthesis involves the Ullmann condensation of a 3-bromobenzaldehyde acetal with an alkali metal phenolate, followed by hydrolysis of the resulting acetal.[3][4]

B. Oximation of 3-Phenoxybenzaldehyde: A Detailed Protocol

The conversion of an aldehyde to an oxime is a classic condensation reaction with hydroxylamine. The following protocol provides a reliable method for the synthesis of 3-Phenoxybenzaldehyde Oxime.

Experimental Protocol: Synthesis of 3-Phenoxybenzaldehyde Oxime

-

Dissolution: Dissolve 10.0 g (50.5 mmol) of 3-Phenoxybenzaldehyde in 100 mL of ethanol in a 250 mL round-bottom flask equipped with a magnetic stirrer.

-

Addition of Hydroxylamine: To this solution, add a solution of 4.2 g (60.6 mmol) of hydroxylamine hydrochloride in 20 mL of water.

-

Basification: Slowly add a 10% aqueous solution of sodium hydroxide dropwise until the reaction mixture becomes slightly alkaline (pH ~8-9), as indicated by pH paper.

-

Reaction: Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) solvent system.

-

Work-up: Once the reaction is complete, pour the mixture into 200 mL of ice-cold water and stir for 30 minutes to precipitate the product.

-

Isolation: Collect the white solid by vacuum filtration and wash with copious amounts of cold water.

-

Purification: Recrystallize the crude product from an appropriate solvent system, such as ethanol/water, to yield pure 3-Phenoxybenzaldehyde Oxime.

-

Characterization: Confirm the structure and purity of the synthesized oxime using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

II. Insecticidal and Acaricidal Potential: Beyond a Pyrethroid Precursor

The structural similarity of 3-Phenoxybenzaldehyde Oxime to the core of many pyrethroid insecticides suggests a potential for inherent insecticidal or acaricidal activity.[1] While direct studies on 3-Phenoxybenzaldehyde Oxime are limited, the broader class of oxime derivatives has demonstrated significant activity against various pests.[5][6]

A. Postulated Mechanism of Action: Acetylcholinesterase Inhibition

A primary target for many insecticides is the enzyme acetylcholinesterase (AChE) in the insect nervous system. Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, causing paralysis and death. Oximes are well-documented as reactivators of organophosphate-inhibited AChE, but some are also known to be inhibitors of this enzyme.[7][8][9] It is therefore plausible that 3-Phenoxybenzaldehyde Oxime could exhibit insecticidal activity through the inhibition of AChE.

Diagram: Proposed Mechanism of Acetylcholinesterase Inhibition

Caption: Proposed inhibitory action of 3-Phenoxybenzaldehyde Oxime on acetylcholinesterase.

B. Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

To validate the hypothesis of AChE inhibition, the following in vitro assay can be employed.

-

Reagent Preparation:

-

Phosphate buffer (0.1 M, pH 8.0).

-

Acetylthiocholine iodide (ATCI) solution (10 mM).

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) solution (3 mM).

-

Acetylcholinesterase (AChE) solution (0.25 U/mL).

-

Test compound (3-Phenoxybenzaldehyde Oxime) solutions at various concentrations.

-

-

Assay Procedure:

-

In a 96-well microplate, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 20 µL of the test compound solution to each well.

-

Add 20 µL of the AChE solution and incubate at 37°C for 15 minutes.

-

Initiate the reaction by adding 10 µL of the ATCI solution.

-

Measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the percentage of inhibition relative to a control without the inhibitor.

-

Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of AChE activity).

-

C. Acaricidal Activity Assessment

The acaricidal potential of 3-Phenoxybenzaldehyde Oxime can be evaluated against common mite species such as Tetranychus urticae (two-spotted spider mite).

Experimental Protocol: Larval Packet Test for Acaricidal Activity

-

Test Compound Preparation: Prepare serial dilutions of 3-Phenoxybenzaldehyde Oxime in an appropriate solvent (e.g., acetone with a surfactant).

-

Test Arenas: Create small packets using filter paper sealed on three sides.

-

Application: Apply a known volume of the test solution to the filter paper packets and allow the solvent to evaporate.

-

Infestation: Introduce a set number of mite larvae (e.g., 20-30) into each packet and seal the fourth side.

-

Incubation: Incubate the packets under controlled conditions (e.g., 25°C, 75% relative humidity).

-

Mortality Assessment: After 24-48 hours, count the number of dead and live larvae under a stereomicroscope.

-

Data Analysis: Calculate the percentage mortality for each concentration and determine the LC₅₀ value using probit analysis.

| Related Oxime Derivatives | Target Pest | Activity | Reference |

| Oxazoline derivatives with an oxime ether moiety | Tetranychus cinnabarinus | Ovicidal and larvicidal activities >90% at 0.001 mg L⁻¹ | [6] |

| Essential oils containing aromatic compounds | Hyalomma lusitanicum larvae | Acaricidal (e.g., piperitenone oxide LD₅₀ = 0.9-1.1 µg/mg) | [10] |

III. Antifungal Properties: A Potential for Novel Antimycotics

The emergence of drug-resistant fungal strains necessitates the development of new antifungal agents. Benzaldehyde derivatives have been shown to possess antifungal properties, and the inclusion of an oxime moiety can enhance this activity.[11][12]

A. Postulated Mechanism of Action: Disruption of Fungal Cell Integrity

The lipophilic nature of the 3-phenoxybenzyl group may facilitate the passage of the molecule through the fungal cell membrane. The oxime group could then interfere with essential cellular processes, such as ergosterol biosynthesis or cell wall integrity, leading to fungal cell death.

B. Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing

The antifungal activity of 3-Phenoxybenzaldehyde Oxime can be quantified using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

-

Inoculum Preparation: Prepare a standardized suspension of the fungal test organism (e.g., Candida albicans, Aspergillus fumigatus) in RPMI-1640 medium.

-

Drug Dilution: Prepare serial twofold dilutions of 3-Phenoxybenzaldehyde Oxime in a 96-well microplate.

-

Inoculation: Add the fungal inoculum to each well.

-

Incubation: Incubate the microplate at 35°C for 24-48 hours.

-

Endpoint Determination: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

| Related Oxime Derivative | Fungal Strain | MIC (µg/mL) |

| An oxime ester derivative (compound 3i) | Candida albicans | 15.6 |

| Candida tropicalis | 31.25 | |

| Candida parapsilosis | 62.5 | |

| Issatchenkia hanoiensis | 31.25 | |

| (Data adapted from a study on undecenoic acid-based oxime esters)[13] |

IV. Anticancer and Anti-inflammatory Potential: Exploring Therapeutic Applications

Oximes are a class of compounds that have garnered significant attention for their potential as anticancer and anti-inflammatory agents.[14][15] The introduction of an oxime group can significantly alter the biological activity of a parent molecule.

A. Potential Anticancer Mechanisms

Oxime derivatives have been shown to exert their anticancer effects through various mechanisms, including:

-

Kinase Inhibition: Many oximes act as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.[14]

-

Induction of Apoptosis: Some oxime-containing compounds can trigger programmed cell death in cancer cells.

-

Cell Cycle Arrest: They can also halt the progression of the cell cycle, preventing cancer cells from dividing.

B. Experimental Protocol: MTT Assay for Cytotoxicity Screening

The potential anticancer activity of 3-Phenoxybenzaldehyde Oxime can be initially assessed by evaluating its cytotoxicity against various cancer cell lines using the MTT assay.

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of 3-Phenoxybenzaldehyde Oxime and incubate for 24-72 hours.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.

Diagram: Workflow for Evaluating Anticancer Potential

Caption: A logical workflow for the investigation of the anticancer properties of 3-Phenoxybenzaldehyde Oxime.

V. Safety and Toxicological Profile

3-Phenoxybenzaldehyde is classified as harmful if swallowed and may be fatal if inhaled.[16][17] It is also very toxic to aquatic life.[16] Studies on other oximes have shown varied toxicological profiles, including the potential for reproductive toxicity at high doses.[18] Therefore, rigorous toxicological evaluation of 3-Phenoxybenzaldehyde Oxime is warranted.

VI. Conclusion and Future Directions

3-Phenoxybenzaldehyde Oxime represents a molecule at the crossroads of agrochemical and pharmaceutical research. Its structural heritage as a derivative of a key pyrethroid intermediate, combined with the known diverse biological activities of the oxime functional group, makes it a compelling candidate for further investigation. This guide has provided a framework for this exploration, outlining key areas of potential biological activity and the experimental methodologies required to elucidate them.

Future research should focus on the systematic evaluation of the insecticidal, acaricidal, antifungal, and anticancer properties of 3-Phenoxybenzaldehyde Oxime and its derivatives. Structure-activity relationship (SAR) studies will be instrumental in optimizing its potency and selectivity for specific biological targets. The protocols and insights provided herein are intended to serve as a catalyst for such research, ultimately unlocking the full potential of this versatile chemical scaffold.

References

- The Role of 3-Phenoxybenzaldehyde in Modern Agrochemicals. (URL not available)

-

Antifungal activity for the compound, 3i | Download Table. ResearchGate. (URL: [Link])

-

Evaluating the broad-spectrum efficacy of the acetylcholinesterase oximes reactivators MMB4 DMS, HLö-7 DMS, and 2-PAM Cl against phorate oxon, sarin, and VX in the Hartley guinea pig. PMC. (URL: [Link])

- Process for preparing 3-phenoxybenzaldehydes.

-

Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. PMC. (URL: [Link])

-

Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. (URL: [Link])

-

Synthesis of 3-phenoxybenzaldehyde. PrepChem.com. (URL: [Link])

-

Design, synthesis, and insecticidal activity of iminopyridazine derivatives containing 3-hydroxyisoxazole. New Journal of Chemistry (RSC Publishing). (URL: [Link])

-

Synthesis, characterization and antioxidant activities of some novel oxime derivatives. Semantic Scholar. (URL: [Link])

-

Isolation and characterization of a fungus able to degrade pyrethroids and 3-phenoxybenzaldehyde. PubMed. (URL: [Link])

- Method for preparing 3-phenoxy-benzaldehyde.

-

3-Phenoxybenzaldehyde | C13H10O2. PubChem. (URL: [Link])

-

A Review of Biologically Active Oxime Ethers. MDPI. (URL: [Link])

-

Synthesis and Acetylcholinesterase Inhibitory Evaluation of 4-(1,3-Dioxoisoindolin-2-yl)-N-Phenyl Benzamide Derivatives as Potential Anti-Alzheimer Agents. NIH. (URL: [Link])

-

Synthesis and Characterization of p-hydroxybenzaldehyde oxime based terpolymers and their biolgical activities. ResearchGate. (URL: [Link])

-

Central neuroprotection demonstrated by novel oxime countermeasures to nerve agent surrogates. PMC. (URL: [Link])

-

Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential. PMC. (URL: [Link])

-

Design, Synthesis, Acaricidal Activity, and Mechanism of Oxazoline Derivatives Containing an Oxime Ether Moiety. PubMed. (URL: [Link])

-

Comparative reprotoxicity of three oximes. PubMed. (URL: [Link])

-

Acaricidal and Insect Antifeedant Effects of Essential Oils From Selected Aromatic Plants and Their Main Components. Frontiers. (URL: [Link])

-

Nature-Inspired O-Benzyl Oxime-Based Derivatives as New Dual-Acting Agents Targeting Aldose Reductase and Oxidative Stress. NIH. (URL: [Link])

-

Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential. PubMed. (URL: [Link])

-

Acetylcholinesterase inhibition activity and phytochemical screening of red betel leaf (Piper crocatum Ruiz & Pav) as anti-dementia agents. ResearchGate. (URL: [Link])

-

Isolation and characterization of a fungus able to degrade pyrethroids and 3-phenoxybenzaldehyde | Request PDF. ResearchGate. (URL: [Link])

-

Oximes: Inhibitors of Human Recombinant Acetylcholinesterase. A Structure-Activity Relationship (SAR) Study. PMC. (URL: [Link])

- Synthesis, characterization and antioxidant activities of some novel oxime deriv

-

Acaricidal activity and chemical composition of essential oil derived from the Albizziae julibrissin barks. ResearchGate. (URL: [Link])

- Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. (URL not available)

-

Synthesis of Novel 3-Deoxy-3-thio Derivatives of d-Glucosamine and Their Application as Ligands for the Enantioselective Addition of Diethylzinc to Benzaldehyde. MDPI. (URL: [Link])

-

Functionalized Sugar Oximes: Synthesis and Utilization for Structurally Diverse Scaffolds. Juniper Publishers. (URL: [Link])

-

Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects. PMC. (URL: [Link])

Sources

- 1. nbinno.com [nbinno.com]

- 2. CN101337868A - Method for preparing 3-phenoxy-benzaldehyde - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. US4691033A - Process for preparing 3-phenoxybenzaldehydes - Google Patents [patents.google.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Design, Synthesis, Acaricidal Activity, and Mechanism of Oxazoline Derivatives Containing an Oxime Ether Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluating the broad-spectrum efficacy of the acetylcholinesterase oximes reactivators MMB4 DMS, HLö-7 DMS, and 2-PAM Cl against phorate oxon, sarin, and VX in the Hartley guinea pig - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Central neuroprotection demonstrated by novel oxime countermeasures to nerve agent surrogates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Oximes: Inhibitors of Human Recombinant Acetylcholinesterase. A Structure-Activity Relationship (SAR) Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Acaricidal and Insect Antifeedant Effects of Essential Oils From Selected Aromatic Plants and Their Main Components [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 3-Phenoxybenzaldehyde | C13H10O2 | CID 38284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. chemicalbook.com [chemicalbook.com]

- 18. Comparative reprotoxicity of three oximes - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Phenoxybenzaldehyde Oxime

Welcome to the technical support center for the synthesis of 3-Phenoxybenzaldehyde Oxime. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to ensure the integrity and success of your experiments.

Troubleshooting Guide: Navigating Common Synthesis Hurdles

This section addresses specific issues that may arise during the synthesis of 3-Phenoxybenzaldehyde Oxime, offering explanations for the underlying causes and providing actionable solutions.

Question 1: My reaction is incomplete, and I still have a significant amount of starting material (3-Phenoxybenzaldehyde). What could be the cause and how can I drive the reaction to completion?

Answer:

Incomplete conversion is a frequent challenge in oxime formation and can be attributed to several factors related to reaction equilibrium and reagent activity.

Causality: The formation of an oxime from an aldehyde and hydroxylamine is a reversible condensation reaction. The presence of water, a byproduct of this reaction, can shift the equilibrium back towards the starting materials. Additionally, the nucleophilicity of hydroxylamine is pH-dependent. If the pH is too low, the hydroxylamine will be excessively protonated, reducing its nucleophilic character and slowing down the reaction.

Troubleshooting Steps:

-

pH Optimization: The optimal pH for oxime formation is typically in the range of 4-6. At this pH, there is a sufficient concentration of free hydroxylamine to act as a nucleophile, while also being acidic enough to protonate the carbonyl oxygen of the aldehyde, making it more electrophilic.

-

Actionable Advice: Use a buffer system (e.g., acetate buffer) to maintain the pH within the optimal range. If you are using hydroxylamine hydrochloride, a weak base like sodium acetate or sodium carbonate can be added to neutralize the liberated HCl and adjust the pH.[1]

-

-

Water Removal: To shift the equilibrium towards the product, consider removing the water as it is formed.

-

Actionable Advice: While not always practical for small-scale lab synthesis, in some setups, a Dean-Stark apparatus can be employed if the reaction is run in a suitable azeotroping solvent like toluene.

-

-

Reaction Time and Temperature: The reaction may simply require more time or gentle heating to reach completion. A microwave-assisted protocol can significantly reduce reaction times.[1]

-

Actionable Advice: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider extending the reaction time. Gentle heating (e.g., 40-50 °C) can also increase the reaction rate, but be cautious as excessive heat can promote side reactions.

-

Question 2: I am observing an impurity with a different polarity on my TLC plate. Could this be a side product, and how can I identify and minimize it?

Answer:

The formation of byproducts is a common occurrence in organic synthesis. In the case of 3-Phenoxybenzaldehyde oxime, there are three primary side reactions to consider: hydrolysis back to the aldehyde, dehydration to the nitrile, and the Beckmann rearrangement to the corresponding amide.

A. Hydrolysis to 3-Phenoxybenzaldehyde:

-

Identification: This impurity will have a similar polarity to your starting material and can be confirmed by co-spotting with the starting aldehyde on a TLC plate.

-

Causality: Oximes can undergo acid-catalyzed hydrolysis back to the corresponding aldehyde and hydroxylamine.[2] This is essentially the reverse of the formation reaction. The presence of excess acid and water can favor this side reaction.

-

Prevention:

-

Control pH: Avoid strongly acidic conditions, especially during workup. Neutralize the reaction mixture carefully.

-

Minimize Water: Use anhydrous solvents where possible and ensure your glassware is dry.

-

B. Dehydration to 3-Phenoxybenzonitrile:

-

Identification: The nitrile is a less polar compound than the oxime and will have a higher Rf value on a TLC plate. Its identity can be confirmed by spectroscopic methods (e.g., IR spectroscopy will show a characteristic nitrile stretch around 2220-2260 cm⁻¹).

-

Causality: Aldoximes can be dehydrated to form nitriles, often under acidic conditions or with the use of dehydrating agents.[3][4]

-

Prevention:

-

Avoid Dehydrating Agents: Ensure that no unintended dehydrating agents are present in your reaction.

-

Moderate Reaction Conditions: Avoid high temperatures and strongly acidic conditions which can promote this side reaction.

-

C. Beckmann Rearrangement to 3-Phenoxybenzamide:

-

Identification: The amide is a more polar compound than the oxime and will have a lower Rf value on a TLC plate.

-

Causality: The Beckmann rearrangement is the acid-catalyzed conversion of an oxime to an amide.[5][6] For aldoximes, this rearrangement can occur but is often less facile than for ketoximes.

-

Prevention:

-

Strict pH Control: This rearrangement is acid-catalyzed, so maintaining a neutral or slightly basic pH during workup and purification is crucial.

-

Temperature Management: Avoid excessive heating, which can provide the activation energy for this rearrangement.

-

| Side Product | Relative Polarity (TLC) | Formation Favored By | Prevention Strategy |

| 3-Phenoxybenzaldehyde | Similar to starting material | Excess acid, water | Control pH, use anhydrous conditions |

| 3-Phenoxybenzonitrile | Less polar (higher Rf) | Dehydrating agents, high temp., acid | Avoid dehydrating agents, moderate conditions |

| 3-Phenoxybenzamide | More polar (lower Rf) | Strong acids, high temperature | Strict pH control, avoid high temperatures |

Frequently Asked Questions (FAQs)

Q1: What is a standard, reliable protocol for the synthesis of 3-Phenoxybenzaldehyde Oxime?

A1: A common and effective method involves the reaction of 3-Phenoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base. A microwave-assisted method can significantly shorten the reaction time.

Experimental Protocol: Microwave-Assisted Synthesis [1]

-

Reagent Preparation: In a microwave reaction vessel, dissolve 3-Phenoxybenzaldehyde (1 equivalent) and anhydrous sodium carbonate (1.2 equivalents) in ethanol (e.g., 3 mL per 0.1 g of aldehyde).

-

Addition of Hydroxylamine: Add hydroxylamine hydrochloride (1.2 equivalents) to the solution.

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate at a constant temperature (e.g., 90°C) and power (e.g., 300W) for 5-10 minutes.

-

Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).

-

Workup: After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Extraction: Add ethyl acetate and water to the residue. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent in vacuo. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol-water) or by column chromatography on silica gel.

Q2: How can I effectively monitor the progress of my reaction?

A2: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable solvent system (e.g., 4:1 hexane:ethyl acetate) to achieve good separation between the starting material, product, and potential byproducts. The spots can be visualized under a UV lamp (254 nm). The disappearance of the starting aldehyde spot and the appearance of a new spot for the oxime indicate the progress of the reaction.

Q3: What are the key considerations for the purification of 3-Phenoxybenzaldehyde Oxime?

A3: The choice of purification method depends on the scale of the reaction and the nature of the impurities.

-

Recrystallization: If the crude product is a solid and relatively pure, recrystallization is an effective method. A mixed solvent system like ethanol-water often works well.

-

Column Chromatography: For smaller scales or to separate impurities with similar polarities, column chromatography on silica gel is recommended. A gradient elution starting with a non-polar solvent system (e.g., hexane) and gradually increasing the polarity with ethyl acetate is typically effective.

-

Acid/Base Washes: During the workup, a dilute bicarbonate wash can help remove any acidic impurities. However, be cautious with strong acids or bases as they can promote side reactions.

Q4: What are the optimal storage conditions for 3-Phenoxybenzaldehyde Oxime?

A4: 3-Phenoxybenzaldehyde Oxime should be stored in a cool, dry, and dark place to prevent degradation. It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. As with many organic compounds, avoiding exposure to strong acids and bases during storage is recommended to prevent hydrolysis or other rearrangements.

References

- Google Patents. (n.d.). Microwave synthesis method of benzaldehyde oxime compound. CN106279311A.

-

PrepChem. (n.d.). Synthesis of 3-phenoxybenzaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing 3-phenoxy-benzaldehyde. CN101337868A.

-

Indian Academy of Sciences. (2021). the practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Retrieved from [Link]

- Singru, R. N., Zade, A. B., & Gurnule, W. B. (2010). Synthesis and Characterization of p-hydroxybenzaldehyde oxime based terpolymers and their biolgical activities. Malaysian Polymer Journal, 5(2), 162-180.

- Hoagland, R. E. (1995). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. Journal of Agricultural and Food Chemistry, 43(1), 231-235.

-

Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

-

ResearchGate. (2019). Dehydration of oxime to nitriles. Retrieved from [Link]

-

PubMed. (1996). Gas chromatographic determination of acrinathrine and 3-phenoxybenzaldehyde residues in honey. Retrieved from [Link]

- Google Patents. (n.d.). Process for production of aromatic aldoximes. US4922017A.

-

Hilaris Publisher. (2012). Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. Retrieved from [Link]

-

Agilent. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

-

National Institutes of Health. (2010). Efficient Preparation of Aldoximes from Arylaldehydes, Ethylenediamine and Oxone® in Water. Retrieved from [Link]

-

PubMed. (1995). Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. Retrieved from [Link]

-

ACS Publications. (2021). The Mechanochemical Beckmann Rearrangement: An Eco-efficient “Cut-and-Paste” Strategy to Design the “Good Old Amide Bond”. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation of aldoximes and ketoximes 2a. Retrieved from [Link]

-

ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

-

ResearchGate. (n.d.). Pyrethroid insecticides. Chapter III: Synthesis of 3-phenoxy mandelonitrile. Retrieved from [Link]

-

Science Publications. (n.d.). Influence of Temperature and pH on the Stability and Colorimetric Measurement of Textile Dyes. Retrieved from [Link]

-

IRIS. (n.d.). One-pot oximation–Beckmann rearrangement of ketones and aldehydes to amides of industrial interest. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). One-pot synthesis of aldoximes from alkenes via Rh-catalysed hydroformylation in an aqueous solvent system. Retrieved from [Link]

-

MDPI. (2023). Development and Validation of an Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. Retrieved from [Link]

-

National Institutes of Health. (2019). Process Development of the Copper(II)‐Catalyzed Dehydration of a Chiral Aldoxime and Rational Selection of the Co‐Substrate. Retrieved from [Link]

-

Agilent. (n.d.). PURITY AND IMPURITY ANALYSIS. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Beckmann Rearrangement. Retrieved from [Link]

Sources

- 1. CN111978203A - Microwave synthesis method of benzaldehyde oxime compound - Google Patents [patents.google.com]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. researchgate.net [researchgate.net]

- 4. Process Development of the Copper(II)‐Catalyzed Dehydration of a Chiral Aldoxime and Rational Selection of the Co‐Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Beckmann Rearrangement [organic-chemistry.org]

Technical Support Center: Scaling Up 3-Phenoxybenzaldehyde Oxime Production

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 3-Phenoxybenzaldehyde oxime. As a critical intermediate in the synthesis of various agrochemicals and pharmaceuticals, robust and scalable production methods are essential.[1] This document moves beyond simple protocols to provide in-depth troubleshooting and practical guidance rooted in chemical principles, ensuring a self-validating approach to your experimental design.

Section 1: The Core Reaction - Mechanism and Rationale

The synthesis of 3-Phenoxybenzaldehyde oxime is fundamentally a condensation reaction between 3-Phenoxybenzaldehyde and hydroxylamine.[2] The reaction proceeds via nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the aldehyde.[3]

The reaction is typically performed with hydroxylamine hydrochloride, which requires the presence of a base to liberate the free, nucleophilic hydroxylamine.[4] The overall process is an equilibrium, and the reaction conditions, particularly pH, are critical for driving the reaction toward the product. While the free hydroxylamine is the active nucleophile, the reaction is often catalyzed by a slightly acidic medium which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.[5]

Reaction Pathway: Oximation of 3-Phenoxybenzaldehyde

Sources

Validation & Comparative

A Comparative Guide to the Synthetic Routes of 3-Phenoxybenzaldehyde Oxime for Researchers and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the synthesis of key intermediates with high purity and efficiency is paramount. 3-Phenoxybenzaldehyde oxime, a crucial building block for a variety of bioactive molecules, is one such intermediate. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, offering experimental data and field-proven insights to aid researchers in selecting the optimal pathway for their specific needs.

Introduction: The Significance of 3-Phenoxybenzaldehyde Oxime

3-Phenoxybenzaldehyde oxime serves as a versatile precursor in organic synthesis. Its structural motif is found in a range of compounds with significant biological activities. The strategic importance of this molecule necessitates a thorough understanding of its synthetic pathways to ensure a reliable and scalable supply for research and development. This guide will dissect the most prevalent synthetic strategy—the direct oximation of 3-phenoxybenzaldehyde—and explore a viable alternative route, providing a comparative analysis of their respective merits and drawbacks.

Route 1: Direct Oximation of 3-Phenoxybenzaldehyde

The most direct and widely employed method for the synthesis of 3-Phenoxybenzaldehyde oxime is the condensation reaction of 3-Phenoxybenzaldehyde with a hydroxylamine salt, typically hydroxylamine hydrochloride. This reaction is a classic example of nucleophilic addition to a carbonyl group, followed by dehydration to form the oxime. The general mechanism involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral intermediate which then eliminates a water molecule to yield the oxime.

While the fundamental reaction is straightforward, the choice of solvent, base, and reaction conditions can significantly impact the yield, purity, and reaction time. We will compare three common protocols for this transformation.

Experimental Protocols for Direct Oximation

Protocol 1A: Conventional Synthesis in Ethanol

This traditional method utilizes an organic solvent and a mild base to facilitate the reaction.

-

Procedure: 3-Phenoxybenzaldehyde (1 equivalent) is dissolved in ethanol. An aqueous solution of hydroxylamine hydrochloride (1.2 equivalents) and a base such as sodium acetate or sodium carbonate (1.2 equivalents) is added. The mixture is stirred at room temperature for a specified duration. The product is typically isolated by precipitation upon addition of water, followed by filtration and drying. For an analogous reaction with m-Hydroxybenzaldehyde, a yield of 96.3% was reported after 6 hours at room temperature using sodium acetate in ethanol[1].

Protocol 1B: Green Synthesis in Aqueous Media

Reflecting the growing importance of sustainable chemistry, this method eschews organic solvents in favor of water.

-

Procedure: 3-Phenoxybenzaldehyde (1 equivalent) is suspended in a mixture of mineral water and methanol (1:1 v/v). Hydroxylamine hydrochloride (1.2 equivalents) is added, and the reaction is stirred at room temperature. A study on various aryl aldehydes demonstrated that this method can lead to high yields in very short reaction times, often within 10 minutes[2]. For 4-nitrobenzaldehyde, a 99% yield was achieved in 10 minutes[2].

Protocol 1C: Microwave-Assisted Synthesis

Microwave irradiation offers a significant acceleration of the oximation reaction.

-

Procedure: 3-Phenoxybenzaldehyde (1 equivalent), hydroxylamine hydrochloride (1.3 equivalents), and an anhydrous base like sodium carbonate (1.3 equivalents) are dissolved in ethanol in a microwave reactor. The mixture is subjected to microwave irradiation at a controlled temperature and power for a short duration. A study on substituted benzaldehydes showed that reactions could be completed in as little as 5 minutes at 90°C, with yields often exceeding 90%[3].

Comparative Analysis of Direct Oximation Methods

| Parameter | Protocol 1A: Conventional (Ethanol) | Protocol 1B: Green (Aqueous) | Protocol 1C: Microwave-Assisted |

| Reaction Time | Hours (e.g., 1-6 h) | Minutes (e.g., 10 min) | Minutes (e.g., 5 min) |

| Typical Yield | High (often >90%) | Very High (often >95%) | High (often >90%) |

| Solvent | Ethanol | Water/Methanol | Ethanol |

| Environmental Impact | Moderate (use of organic solvent) | Low (primarily water-based) | Moderate (use of organic solvent) |

| Energy Consumption | Low | Very Low | High (during irradiation) |

| Scalability | Readily scalable | Potentially challenging for large scale due to biphasic nature | Scalability can be an issue with standard lab equipment |

| Key Advantage | Well-established, reliable | Environmentally friendly, rapid | Extremely rapid |

Expert Insights: The choice between these methods hinges on the specific priorities of the researcher. For routine lab-scale synthesis where time is not the primary constraint, the conventional method in ethanol is robust and reliable. The green synthesis approach is highly attractive for its environmental credentials and speed, making it an excellent choice for rapid analogue synthesis. Microwave-assisted synthesis offers the fastest route, which can be invaluable for high-throughput screening applications, though it may require specialized equipment for larger scale work.

Route 2: Alternative Synthetic Pathways

Exploring alternative routes can offer advantages in terms of starting material availability, cost, or the avoidance of certain intermediates. Here, we present a viable alternative that bypasses the isolation of 3-phenoxybenzaldehyde.

One-Pot Conversion from a Protected Aldehyde

This route involves the synthesis of the oxime directly from a protected form of 3-phenoxybenzaldehyde, such as its dioxolane acetal. This can be advantageous if the acetal is a more readily available or stable precursor.

Experimental Protocol 2A: Oximation of 2-(3-phenoxyphenyl)-1,3-dioxolane

-

Procedure: 2-(3-phenoxyphenyl)-1,3-dioxolane (1 equivalent) is dissolved in a mixture of ethanol and water. An excess of hydroxylammonium chloride (e.g., 2 equivalents) is added, and the mixture is heated to reflux. The reaction proceeds via in situ hydrolysis of the acetal to the aldehyde, which is then immediately converted to the oxime. A patent describes this process, reporting a high yield of 94% for the conversion to 3-phenoxybenzaldehyde oxime[4].

Workflow for the Dioxolane to Oxime Conversion

One-pot conversion of the dioxolane to the oxime.

Comparative Analysis: Direct Oximation vs. Dioxolane Route

| Feature | Route 1: Direct Oximation of Aldehyde | Route 2: From Dioxolane Acetal |

| Starting Material | 3-Phenoxybenzaldehyde | 2-(3-phenoxyphenyl)-1,3-dioxolane |

| Number of Steps | One step from the aldehyde | One-pot from the acetal (two tandem reactions) |

| Intermediate Isolation | Not applicable | Avoids isolation of the potentially sensitive aldehyde |

| Overall Yield | High (method dependent) | Reported as very high (94%) |

| Reagent Considerations | Readily available hydroxylamine salts | Requires the synthesis or purchase of the acetal precursor |

Expert Insights: The dioxolane route offers an elegant solution if the 3-phenoxybenzaldehyde starting material is prone to degradation or difficult to purify. By generating the aldehyde in situ, it is immediately trapped by hydroxylamine, which can lead to a cleaner reaction profile and higher overall yield from the protected precursor. However, this route necessitates the prior synthesis of the dioxolane, adding an extra step to the overall sequence from a more fundamental starting material like 3-bromobenzaldehyde[5].

Conclusion and Recommendations

The synthesis of 3-Phenoxybenzaldehyde oxime is most commonly and efficiently achieved through the direct oximation of 3-Phenoxybenzaldehyde. For researchers prioritizing speed and sustainability, the green synthesis in an aqueous medium offers an excellent combination of high yield, short reaction time, and minimal environmental impact. The microwave-assisted method provides the most rapid synthesis, ideal for high-throughput applications.

The alternative route from 2-(3-phenoxyphenyl)-1,3-dioxolane is a strategically sound option when the aldehyde is problematic to handle or when the acetal is a readily available intermediate. The choice of the optimal synthetic route will ultimately depend on the specific context of the research, including available starting materials, required scale, time constraints, and the emphasis on green chemistry principles.

This guide provides the foundational knowledge and comparative data to enable an informed decision. It is always recommended to perform small-scale trial reactions to optimize conditions for the specific laboratory setup and reagent batches.

References

-

PrepChem.com. Synthesis of 3-phenoxybenzaldehyde. [Link]

- Google Patents. (1987). Process for preparing 3-phenoxybenzaldehydes. US4691033A.

-

ResearchGate. (n.d.). experiment for oximation of benzaldehyde with NH2OH·HCl/nano Fe3O4.... [Link]

-

Indian Academy of Sciences. (2021). The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Journal of Chemical Sciences, 133(79). [Link]

- Google Patents. (n.d.). Microwave synthesis method of benzaldehyde oxime compound. CN109824807A.

- Google Patents. (n.d.). Method for preparing 3-phenoxy-benzaldehyde. CN101337868A.

- Google Patents. (n.d.).

Sources

- 1. Benzaldehyde, 3-hydroxy-, oxime (9CI) synthesis - chemicalbook [chemicalbook.com]

- 2. ias.ac.in [ias.ac.in]

- 3. CN111978203A - Microwave synthesis method of benzaldehyde oxime compound - Google Patents [patents.google.com]

- 4. US4304938A - Process for the preparation of 3-phenoxybenzenes - Google Patents [patents.google.com]

- 5. US4691033A - Process for preparing 3-phenoxybenzaldehydes - Google Patents [patents.google.com]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.